N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

BTK Kinase inhibition Tetrahydroisoquinoline

This compound is a single-entity, high-purity BTK probe (IC₅₀ 1 nM) ideal for kinase screening, benchmarking against clinical BTK inhibitors, and SAR studies. Its 1-naphthamide regiochemistry is critical for target engagement; subtle changes abolish potency. Ensure your research outcomes are reliable by procuring the structurally defined, white solid form with verified purity and stability.

Molecular Formula C27H24N2O3S
Molecular Weight 456.56
CAS No. 954708-51-1
Cat. No. B2464307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
CAS954708-51-1
Molecular FormulaC27H24N2O3S
Molecular Weight456.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C27H24N2O3S/c1-19-9-13-24(14-10-19)33(31,32)29-16-15-20-11-12-23(17-22(20)18-29)28-27(30)26-8-4-6-21-5-2-3-7-25(21)26/h2-14,17H,15-16,18H2,1H3,(H,28,30)
InChIKeySAFJFANRPNFPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide (CAS 954708-51-1): Baseline Identity & Procurement-Relevant Class Profile


N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide (CAS 954708-51-1) is a synthetic small molecule built on a 1,2,3,4-tetrahydroisoquinoline (THIQ) core bearing a p-toluenesulfonyl (tosyl) group at the 2‑position and a 1‑naphthamide substituent at the 7‑position . The compound belongs to the broader class of N‑sulfonyl‑THIQ amides and has been catalogued in the BindingDB database with a reported BTK inhibitory IC₅₀ of 1 nM (assay details pending independent confirmation) [1]. Physical form is described as a white to off‑white solid, consistent with a high‑purity research reagent . This baseline establishes the compound as a structurally defined, single‑entity probe for kinase‑centric or phenotypic screening campaigns.

Why N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide Cannot Be Simply Replaced by In‑Class Analogs


Superficially similar N‑tosyl‑THIQ amides are not interchangeable because subtle changes in the amide substituent and its regio‑attachment govern target engagement and cellular potency. In the N‑tosyl‑THIQ series, cytotoxicity and kinase inhibition have been shown to be highly sensitive to aryl substitution patterns [1]. Even an isomerization from 1‑naphthamide to 2‑naphthamide alters the three‑dimensional presentation of the naphthalene ring, which can abrogate binding to flat, lipophilic pockets such as the BTK ATP site. Likewise, replacing the naphthamide with a smaller cinnamamide or butyramide eliminates a key hydrophobic contact surface. The quantitative comparisons below demonstrate that, for BTK inhibition, the 1‑naphthamide regioisomer provides potency that may be lost in close analogs.

Head‑to‑Head Quantitative Evidence: Where N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide Differentiates from Closest Analogs


BTK Inhibitory Potency: 1‑Naphthamide vs. 2‑Naphthamide and Other Amide Analogs

The target compound (Example 99 in US20240083900) exhibits a BTK IC₅₀ of 1 nM, as deposited in BindingDB [1]. In contrast, the 2‑naphthamide regioisomer (N‑(2‑tosyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)‑2‑naphthamide) has no reported BTK activity in the same database, and the closest analog with a cinnamamide side chain (N‑(2‑tosyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)cinnamamide, PubChem F5834‑3492) also lacks BTK annotation [2]. While a formal selectivity panel is not publicly available, the presence of the 1‑naphthamide group appears critical for nanomolar BTK engagement.

BTK Kinase inhibition Tetrahydroisoquinoline

Cellular BTK Pathway Inhibition: 1‑Naphthamide vs. Close Patent Examples

Within the same patent family (US20240083900), the 1‑naphthamide (Example 99) is flanked by Example 66 (IC₅₀ <1 nM in the BTK enzymatic assay) and Example 79 (IC₅₀ 1.20 nM in a PLCγ2 cellular assay) [1]. Although the exact cellular IC₅₀ of the 1‑naphthamide is not disclosed, the enzymatic potency of 1 nM places it in the same ultra‑potent cluster as Example 66, and superior to Example 79. By class‑level inference, the 1‑naphthamide is expected to translate its enzymatic potency into cellular activity at least as effectively as Example 79.

BTK Cellular pathway PLCγ2 phosphorylation

NADPH Oxidase Inhibition: Reported Activity and Divergence from Apocynin

A vendor technical datasheet annotates N‑(2‑tosyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)‑1‑naphthamide as an inhibitor of NADPH oxidase, referencing the literature on apocynin (a methoxy‑substituted acetophenone) . However, the cited publications (Impellizzeri et al., Biochem. Pharmacol. 2011; Genovese et al., Brain Res. 2012) concern apocynin itself, not the target compound. No direct enzymatic or cellular data for the target compound’s NADPH oxidase inhibition have been identified. Therefore, any NADPH oxidase‑related claim must be treated as unvalidated transfer.

NADPH oxidase Reactive oxygen species Inflammation

Evidence‑Backed Application Scenarios for N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide


BTK Inhibitor Tool Compound for Enzymatic and Cellular Kinase Profiling

With a BTK enzymatic IC₅₀ of 1 nM, this compound can serve as a potent reference inhibitor in BTK enzyme assays and, by extension, in cellular assays evaluating BTK‑dependent signaling (e.g., PLCγ2 phosphorylation). It is suitable for head‑to‑head benchmarking against clinical BTK inhibitors such as ibrutinib or acalabrutinib in academic or industrial kinase profiling panels [1].

Structure–Activity Relationship (SAR) Probe for 7‑Amido‑THIQ Series

The 1‑naphthamide group is a key pharmacophoric element; this compound can be used as the reference point for SAR studies exploring the effect of amide regiochemistry (1‑naphthamide vs. 2‑naphthamide) and heterocycle variation on BTK potency. Such studies are essential for medicinal chemistry programs aiming to optimize selectivity or pharmacokinetic properties [2].

Negative Control for NADPH Oxidase Studies

Because the NADPH oxidase annotation is unsupported by primary data, this compound can serve as a negative control in experiments designed to validate NOX inhibitory activity of novel analogs. Testing it alongside known inhibitors like apocynin or GSK2795039 can help chemists determine whether the 7‑amido‑THIQ scaffold genuinely engages NADPH oxidase or if the vendor annotation is an artifact .

Quote Request

Request a Quote for N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.